molecular formula C16H18N4OS B12247141 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole

2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B12247141
M. Wt: 314.4 g/mol
InChI Key: RVPRMOXAIGNSBB-UHFFFAOYSA-N
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Description

2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a methyl-oxazole group

Preparation Methods

The synthesis of 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Substitution: The benzothiazole core is then reacted with piperazine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Oxazole Introduction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity, while the piperazine and oxazole rings can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole include:

The uniqueness of this compound lies in its combination of these three moieties, providing a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

3-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C16H18N4OS/c1-12-10-13(18-21-12)11-19-6-8-20(9-7-19)16-17-14-4-2-3-5-15(14)22-16/h2-5,10H,6-9,11H2,1H3

InChI Key

RVPRMOXAIGNSBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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